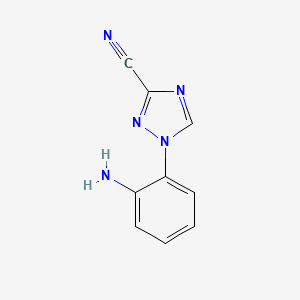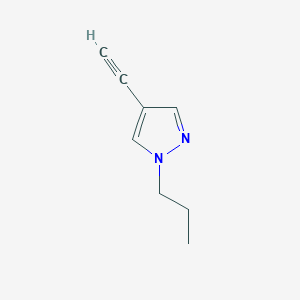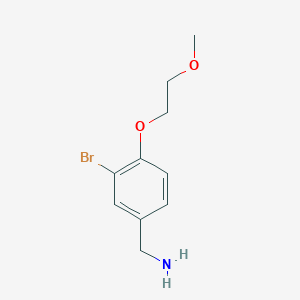
3-Bromo-4-(2-methoxyethoxy)-benzylamine
Vue d'ensemble
Description
The compound “3-Bromo-4-(2-methoxyethoxy)benzoic acid” is a specialty product for proteomics research . Its molecular formula is C10H11BrO4 and it has a molecular weight of 275.1 .
Molecular Structure Analysis
The InChI code for “3-Bromo-4-(2-methoxyethoxy)benzoic acid” is 1S/C10H11BrO4/c1-14-4-5-15-9-3-2-7 (10 (12)13)6-8 (9)11/h2-3,6H,4-5H2,1H3, (H,12,13) .Physical And Chemical Properties Analysis
The molecular weight of “3-Bromo-4-(2-methoxyethoxy)benzoic acid” is 275.1 . More detailed physical and chemical properties were not available in the sources I found.Applications De Recherche Scientifique
Analytical Methodologies and Toxicology
- A study by Poklis et al. (2014) developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of a bromo-substituted phenethylamine derivative, showcasing the importance of such compounds in forensic and toxicological analyses Poklis et al., 2014.
Synthetic Organic Chemistry
- Kulangiappar et al. (2014) reported on the electrochemical bromination of 4-methoxy toluene, yielding a series of bromo-substituted products, demonstrating the synthetic utility of bromination in organic chemistry for the modification of aromatic compounds Kulangiappar et al., 2014.
Environmental Chemistry
- Manasfi et al. (2015) explored the degradation products of Benzophenone-3 in chlorinated seawater swimming pools, highlighting how brominated disinfection byproducts, which are structurally similar to the query compound, can form in environmental contexts and their potential toxicological impacts Manasfi et al., 2015.
Metabolism and Pharmacokinetics
- Carmo et al. (2005) investigated the metabolic pathways of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive designer drug, in various species including humans. This study reflects the importance of understanding the metabolic fate of bromo-substituted compounds for pharmacological and toxicological evaluations Carmo et al., 2005.
Safety And Hazards
Propriétés
IUPAC Name |
[3-bromo-4-(2-methoxyethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBPHMNORUQNMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(2-methoxy-ethoxy)-benzylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



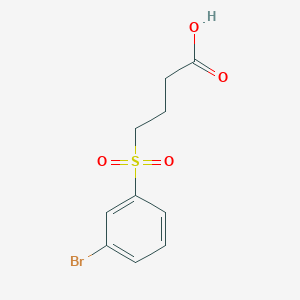


![4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1529323.png)
![Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B1529324.png)
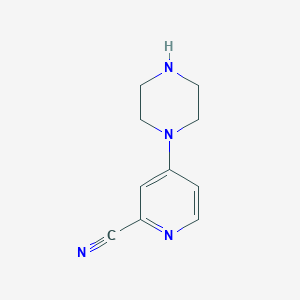
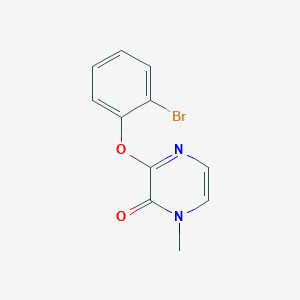
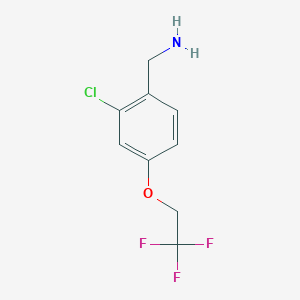
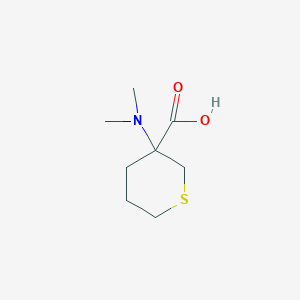
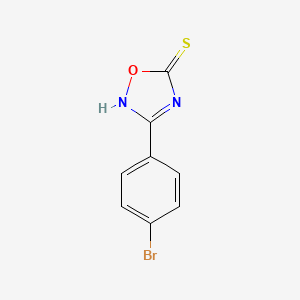
amine](/img/structure/B1529334.png)

